molecular formula C9H11N3O2 B2641604 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine CAS No. 930395-98-5

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2641604
CAS No.: 930395-98-5
M. Wt: 193.206
InChI Key: YQGLRHLYVLDJGA-UHFFFAOYSA-N
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Description

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H10N4O2 . It is a solid substance with a molecular weight of 218.21 . It is a member of the pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound is analyzed using various spectroscopic techniques such as NMR . The InChI code for the compound is 1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 218.21 . The InChI code for the compound is 1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3 .

Scientific Research Applications

Antitumor Properties

Pyrazolo[1,5-a]pyrimidine derivatives, including 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine, have shown significant potential in the field of anticancer research. These compounds have been found to possess notable antitumor activities, as evidenced by various studies:

  • A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their screening for in vitro antitumor activity against several human carcinoma cell lines. Some compounds displayed good anticancer activities, particularly against colorectal carcinoma and prostate adenocarcinoma cells (Hassan et al., 2017).
  • Another research synthesized novel pyrazolopyrimidines and evaluated their antitumor effects, finding dose-dependent cytotoxic activities against liver and breast cancer cells. The study also highlighted the potential of these compounds in cell cycle arrest and pro-apoptotic activity (El-Naggar et al., 2018).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives also exhibit notable antimicrobial properties:

  • Research demonstrated the synthesis of pyrimidine pyrazole derivatives with significant antimicrobial activity against bacteria and fungi. Among the synthesized compounds, some showed high antimicrobial activity, particularly against Staphylococcus aureus and Bacillus cereus (Kumar et al., 2014).

Antiviral Properties

The antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored:

  • A study described the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, particularly against the measles virus. These compounds act as inhibitors of the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).

Enzyme Inhibition

  • Research into pyrazolo[1,5-a]pyrimidine derivatives has also focused on their ability to inhibit specific enzymes, contributing to their potential therapeutic applications. For example, a study synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. The compounds displayed subnanomolar affinity for TSPO, highlighting their potential as PET-radiotracers in neuroinflammation imaging (Damont et al., 2015).

Safety and Hazards

The safety information for 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine includes several hazard statements such as H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-13-9(14-2)7-3-5-10-8-4-6-11-12(7)8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGLRHLYVLDJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NC2=CC=NN12)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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